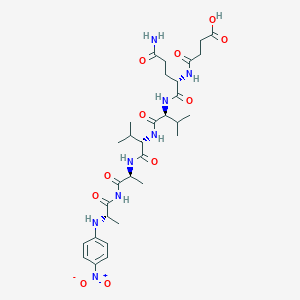
Sgvvaa-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a sequence of amino acids: succinylglutaminyl, valyl, valyl, alanyl, alanine, and a 4-nitroanilide group. This compound is particularly useful in the study of protease activity, as the cleavage of the peptide bond releases the 4-nitroaniline moiety, which can be quantitatively measured.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.
Industrial Production Methods
In an industrial setting, the production of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the amino acids releases the 4-nitroaniline group, which can be detected spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used to catalyze the hydrolysis of the peptide bond.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.
Major Products
The major product of the hydrolysis reaction is 4-nitroaniline, which can be quantitatively measured to determine the activity of the protease.
Scientific Research Applications
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of various proteases.
Medicine: It helps in the screening of protease inhibitors, which are potential therapeutic agents for diseases such as cancer and HIV.
Industry: The compound is used in quality control assays to ensure the activity of protease enzymes in industrial processes.
Mechanism of Action
The mechanism of action of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, releasing the 4-nitroaniline group. This release can be monitored spectrophotometrically, providing a measure of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another peptide substrate used to measure elastase activity.
Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used to study chymotrypsin activity.
Uniqueness
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its ability to release 4-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity.
Properties
CAS No. |
115700-57-7 |
|---|---|
Molecular Formula |
C31H46N8O11 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1 |
InChI Key |
WBDGGLSTSBMUNK-KUSQARDDSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |
Key on ui other cas no. |
115700-57-7 |
Synonyms |
SGVVAA-nitroanilide succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


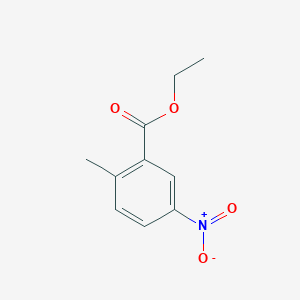
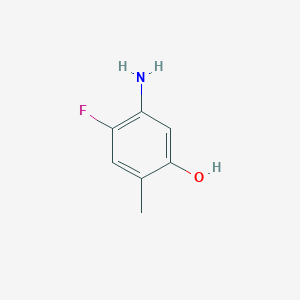
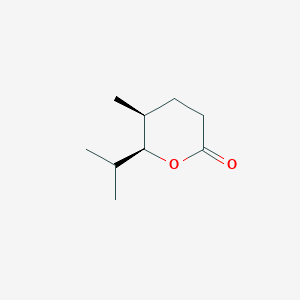
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
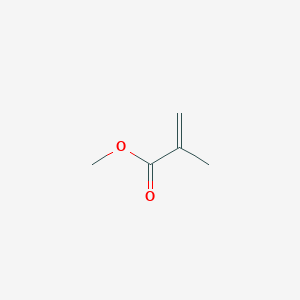
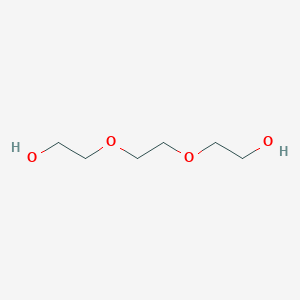
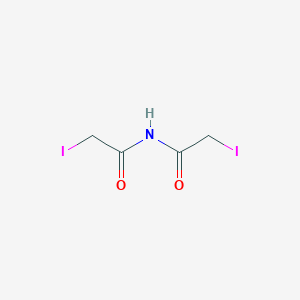
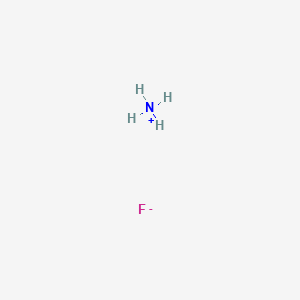
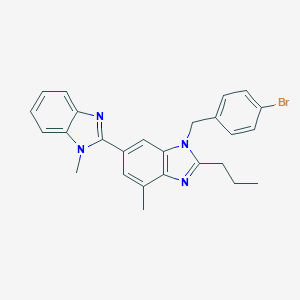
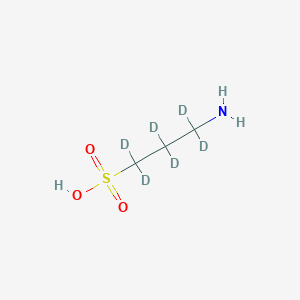
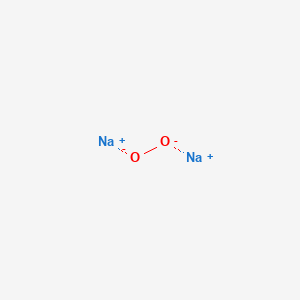
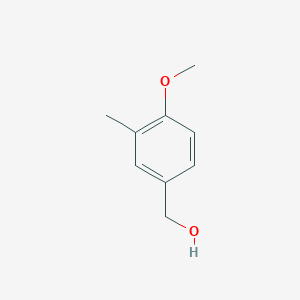
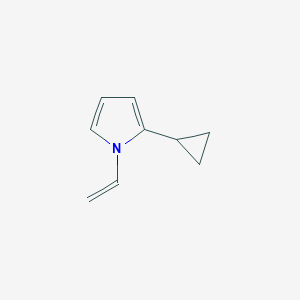
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
